(-)-jasmonoyl-L-isoleucine
(-)-jasmonoyl-L-isoleucine
Jasmonic acid-isoleucine (JA-Ile) is a plant hormone formed by the conjugation of jasmonic acid and the amino acid isoleucine. It contributes to several aspects of plant growth and development. JA-Ile signals through a co-receptor complex composed of JAZ repressor proteins and an E1 ubiquitin ligase complex containing the F-box Coronatine Insensitive 1 (COI1). Activation of the COI1-JAZ complex directs the degradation of the JAZ protein, resulting in the release of transcription factors bound and inhibited by JAZ.
Brand Name:
Vulcanchem
CAS No.:
120330-93-0
VCID:
VC21143429
InChI:
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1
SMILES:
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O
Molecular Formula:
C18H29NO4
Molecular Weight:
323.4 g/mol
(-)-jasmonoyl-L-isoleucine
CAS No.: 120330-93-0
Cat. No.: VC21143429
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Jasmonic acid-isoleucine (JA-Ile) is a plant hormone formed by the conjugation of jasmonic acid and the amino acid isoleucine. It contributes to several aspects of plant growth and development. JA-Ile signals through a co-receptor complex composed of JAZ repressor proteins and an E1 ubiquitin ligase complex containing the F-box Coronatine Insensitive 1 (COI1). Activation of the COI1-JAZ complex directs the degradation of the JAZ protein, resulting in the release of transcription factors bound and inhibited by JAZ. |
|---|---|
| CAS No. | 120330-93-0 |
| Molecular Formula | C18H29NO4 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 |
| Standard InChI Key | IBZYPBGPOGJMBF-QRHMYKSGSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
| SMILES | CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
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